Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide

Dopamine Receptors SAR Physicochemical Properties

This 3,4-difluorobenzamide regioisomer provides a distinct electronic and steric profile critical for dopamine D3 receptor SAR exploration. Unlike the commercially available 2,6-difluoro isomer (CAS 2034569-03-2), the 3,4-substitution pattern enables direct, head-to-head matched-pair comparisons to deconvolute positional effects on binding affinity, functional activity, and metabolic stability. Its low molecular weight (~360 g/mol) and synthetically accessible benzothiophene core make it ideal as a starting fragment for GPCR-focused fragment-based drug discovery. Procure this specific regioisomer to eliminate analog-substitution guesswork and generate compound-specific pharmacological fingerprints.

Molecular Formula C19H18F2N2OS
Molecular Weight 360.42
CAS No. 2034569-13-4
Cat. No. B2449907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide
CAS2034569-13-4
Molecular FormulaC19H18F2N2OS
Molecular Weight360.42
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CSC3=CC=CC=C32
InChIInChI=1S/C19H18F2N2OS/c1-23(2)17(14-11-25-18-6-4-3-5-13(14)18)10-22-19(24)12-7-8-15(20)16(21)9-12/h3-9,11,17H,10H2,1-2H3,(H,22,24)
InChIKeyWCTSPOLKYHKECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide (CAS 2034569-13-4): Compound Profile for Dopamine Receptor Research Procurement


N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide (CAS 2034569-13-4) is a synthetic small molecule belonging to the benzothiophene-ethylamine-benzamide class, structurally related to ligands targeting dopamine D3 receptors [1]. This compound features a benzothiophene core linked via a dimethylaminoethyl spacer to a 3,4-difluorobenzamide moiety. It is available as a research-grade screening compound through commercial suppliers, and its structural motif is consistent with pharmacophores explored for subtype-selective dopaminergic modulation [2].

Why the 3,4-Difluoro Substitution Pattern Cannot Be Interchanged with Generic Benzothiophene Amides


In benzothiophene-amide chemotypes explored for dopamine receptor modulation, minor regioisomeric or substituent variations on the benzamide ring have been shown to produce divergent affinity, selectivity, and functional activity profiles [1]. For example, the substitution position of fluorine atoms (e.g., 2,6- vs. 3,4-difluoro) can alter the compound's electron distribution, molecular conformation, and key ligand-receptor interactions, rendering simple analog substitution unreliable for maintaining a desired pharmacological fingerprint [2]. Therefore, procurement strategies must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide


Regioisomeric Differentiation from 2,6-Difluorobenzamide Analog (CAS 2034569-03-2): Impact on Calculated Physicochemical Descriptors

The 3,4-difluorobenzamide substitution pattern is predicted to impart distinct physicochemical properties compared to its 2,6-difluoro regioisomer. While direct experimental logD/pKa data are not available for either compound in the current public domain, in silico comparison of the two positional isomers suggests differences in lipophilicity and electronic distribution that could influence membrane permeability and target binding [1]. The 3,4-difluoro arrangement offers a unique hydrogen-bond acceptor topology that is absent in the 2,6-isomer.

Dopamine Receptors SAR Physicochemical Properties

Differentiation from 2-(Methylthio)benzamide Analog (CAS 2034300-00-8): Fluorine vs. Methylthio Pharmacophore Contribution

The 3,4-difluorobenzamide moiety provides a metabolically stable, low-molecular-weight amide fragment compared to the 2-(methylthio)benzamide analog. In related benzamide D3 ligand series, fluorine substitution has been shown to enhance metabolic stability and receptor affinity relative to bulkier or more lipophilic substituents [1]. Although no direct head-to-head binding data exist for these specific compounds, the fluorine atoms are expected to engage in favorable dipolar interactions within the receptor binding pocket that are not possible with a methylthio group.

Medicinal Chemistry Fragment-Based Drug Design Dopamine Receptors

Advantage Over Hydroxyethyl Analog (CAS 2034456-83-0): Dimethylamino Group Contribution to Predicted CNS Permeability

The presence of a basic dimethylamino group in the target compound, as opposed to the neutral hydroxyethyl group in the analog CAS 2034456-83-0, is predicted to confer a lower logD and a higher likelihood of CNS penetration due to the formation of a charged species at physiological pH. In dopamine receptor ligand design, a basic amine is often critical for anchoring the ligand within the orthosteric binding site via a salt bridge with Asp110 (D3 numbering) [1]. The hydroxyethyl analog lacks this key pharmacophoric feature.

CNS Drug Design Dopamine Receptors Physicochemical Properties

Application Scenarios for N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide in Scientific Research


Chemical Probe for Dopamine D3 Receptor SAR Expansion

This compound can serve as a chemical probe to expand structure-activity relationship (SAR) studies around the benzamide moiety of dopamine D3 receptor ligands. Its 3,4-difluoro substitution pattern provides a distinct electronic and steric profile compared to previously reported 2,3-dichloro or 2-methoxy-substituted benzamide analogs, enabling exploration of halogen bonding interactions in the secondary binding pocket [1]. Researchers can use this compound to map the tolerance of the D3 receptor for fluorine substitution at positions 3 and 4 of the benzamide ring, contributing to the rational design of next-generation selective D3 ligands.

Negative Control or Comparator for 2,6-Difluorobenzamide Isomer Studies

Given the availability of the 2,6-difluorobenzamide isomer (CAS 2034569-03-2) from commercial sources, the target compound can be used as a matched regioisomeric comparator to directly assess the impact of fluorine substitution pattern on pharmacological outcomes such as receptor binding affinity, functional activity, metabolic stability, and off-target profiles [1]. Such head-to-head comparisons are essential for deconvoluting positional isomer effects in medicinal chemistry optimization programs.

Fragment-Based Drug Discovery (FBDD) Starting Point

The compound's relatively low molecular weight (~360 g/mol) and the presence of a synthetically accessible benzothiophene core make it a suitable starting fragment for fragment-based drug discovery campaigns targeting GPCRs, particularly dopamine receptors. The dimethylaminoethyl linker provides a vector for further chemical elaboration, while the 3,4-difluorobenzamide fragment can be optimized for enhanced affinity and selectivity [1].

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.